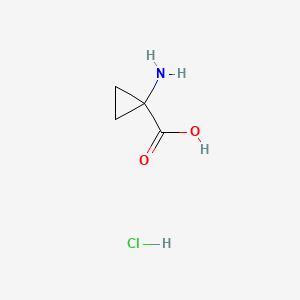

1-Aminocyclopropanecarboxylic acid hydrochloride

概要

説明

1-アミノシクロプロパンカルボン酸塩酸塩は、3員環の炭素環を含む環状アミノ酸誘導体です。これはグリシンの環状ホモログであり、N-メチル-D-アスパラギン酸(NMDA)受容体のアゴニストとして作用します。 この化合物は、ニューロンにおけるグルタミン酸誘発神経毒性に対する保護作用を誘発する能力で知られています .

準備方法

1-アミノシクロプロパンカルボン酸塩酸塩の合成は、いくつかの方法によって達成できます。

グリシン相当体の1,2-求電子剤によるアルキル化: この方法は、1,2-求電子剤を用いたグリシン相当体のアルキル化を伴います.

γ-置換アミノ酸誘導体の分子内環化: このアプローチは、γ-置換アミノ酸誘導体の分子内環化を伴います.

アルケンシクロプロパン化: この方法は、ジアゾ化合物、イリド、カルベン中間体を用いてアルケンのシクロプロパン化を達成します.

化学反応の分析

1-アミノシクロプロパンカルボン酸塩酸塩は、さまざまな化学反応を起こします。

酸化: この化合物は、特定の条件下で酸化されてさまざまな生成物を形成することができます。

還元: 還元反応は、一般的な還元剤を用いて行うことができます。

科学的研究の応用

Agricultural Applications

Growth Regulation in Plants

1-Aminocyclopropanecarboxylic acid hydrochloride is primarily known for its role as a plant growth regulator. It functions by releasing ethylene, a crucial plant hormone that influences various growth processes such as fruit ripening and flower senescence. This property has been utilized in agricultural practices to enhance crop yields and improve fruit quality.

- Case Study: Ethylene Production

In a study assessing different concentrations of ACC applied to grapevines, it was found that higher concentrations significantly increased total anthocyanin accumulation compared to control groups. Specifically, treatments with ACC at 125 g per 100 L resulted in anthocyanin levels that were 6.6 to 8 times higher than controls, demonstrating its effectiveness in enhancing fruit coloration and quality during ripening .

Disease Resistance

ACC hydrochloride also plays a role in enhancing plant resistance to diseases. For example, certain strains of bacteria that produce ACC deaminase can protect plants from pathogens by degrading ACC, thereby reducing ethylene levels that might otherwise promote disease susceptibility.

- Case Study: Streptomyces Violaceoruber

Research highlighted the ability of Streptomyces violaceoruber, an actinobacterium producing ACC deaminase, to protect date palm seedlings from sudden decline syndrome caused by fungal pathogens. This demonstrates the potential for using ACC-degrading microorganisms as biocontrol agents in agriculture .

Biochemical Research

Metabolism Studies

The metabolism of 1-aminocyclopropanecarboxylic acid is of significant interest in biochemical research. Specific enzymes have been identified that facilitate the degradation of this compound in various microorganisms.

- Enzyme Characterization

Detailed studies have isolated bacteria capable of utilizing ACC as a carbon source, leading to the identification of an enzyme known as ACC deaminase. This enzyme has been purified and characterized for its molecular weight and substrate specificity, providing insights into its role in microbial metabolism .

Pharmaceutical Applications

Neuroprotective Properties

Recent studies indicate that ACC hydrochloride may possess neuroprotective properties, potentially useful in preventing damage from ischemia or neurological disorders.

- Mechanism of Action

The compound is thought to minimize damage produced by excitatory amino acids during events like stroke or trauma by acting on various pathways involved in neuronal protection .

Synthetic Applications

Building Block for Chemical Synthesis

ACC hydrochloride serves as a synthetic building block for the production of various agrochemicals, including bactericides and fungicides. Its ability to release ethylene under specific conditions makes it valuable in developing new formulations for pest control.

- Synthesis Process

Research has focused on optimizing synthesis methods for producing high-purity ACC hydrochloride efficiently. A notable method involves the use of cyclopropane-1,1-dicarboxylic acid diesters, which can be converted into ACC hydrochloride through a series of chemical reactions with high yields .

作用機序

1-アミノシクロプロパンカルボン酸塩酸塩は、NMDA受容体のアゴニストとして作用することでその効果を発揮します。これは受容体のグリシン部位に結合し、受容体の活性化とそれに続く神経保護効果につながります。 この化合物は、NMDA受容体の活性を調節することで、グルタミン酸誘発神経毒性からニューロンを保護するのに役立ちます .

類似化合物との比較

1-アミノシクロプロパンカルボン酸塩酸塩は、その環状構造とNMDA受容体アゴニストとして作用する能力によってユニークです。類似の化合物には以下が含まれます。

1-アミノシクロプロパン-1-カルボン酸: この化合物は、植物ホルモンであるエチレンの前駆体であり、さまざまな植物代謝過程に関与しています.

コロナミン酸: この化合物は、天然アミノ酸の立体配座的に硬直したアナログであり、植物代謝において重要な機能を果たします.

ノルコロナミン酸: 天然アミノ酸の別のアナログで、有意な生理活性があります.

これらの化合物は構造的な類似性を共有していますが、特定の生物学的活性と用途が異なります。

生物活性

1-Aminocyclopropanecarboxylic acid hydrochloride (ACC) is a non-proteinogenic amino acid that plays a crucial role in various biological processes, particularly in plants. It is primarily known as a precursor to the plant hormone ethylene, which regulates growth, development, and responses to environmental stresses. This article explores the biological activity of ACC, highlighting its mechanisms, effects on plant physiology, and implications for agricultural practices.

- Chemical Formula : CHNO

- Molecular Weight : 115.11 g/mol

- Classification : Non-proteinogenic alpha-amino acid

ACC is synthesized from methionine through a series of enzymatic reactions. The enzyme 1-aminocyclopropane-1-carboxylic acid synthase (ACS) catalyzes the conversion of S-adenosylmethionine (SAM) to ACC. Once synthesized, ACC is converted to ethylene by the action of ACC oxidase (ACO). Ethylene acts as a signaling molecule that modulates various physiological processes including fruit ripening, leaf senescence, and stress responses .

1. Ethylene Production

ACC is integral to ethylene biosynthesis. Ethylene regulates numerous developmental processes such as:

- Fruit Ripening : Ethylene triggers ripening in climacteric fruits by promoting changes in texture and color.

- Leaf Abscission : It plays a role in leaf drop and flower bud abscission, which is critical for plant reproduction .

2. Stress Response

ACC enhances plant resilience against abiotic stresses such as drought and salinity. Research has shown that application of ACC can improve drought resistance in maize by modulating ethylene levels, thereby enhancing physiological traits that contribute to stress tolerance .

3. Pathogen Resistance

Studies have demonstrated that ACC-producing bacteria can protect plants from fungal pathogens. For instance, Streptomyces violaceoruber has been shown to produce ACC deaminase, which reduces the severity of diseases caused by pathogens like Fusarium solani in date palms . This suggests that ACC can enhance plant immunity through both direct effects on ethylene production and indirect effects via microbial interactions.

Table 1: Summary of Key Studies on ACC

Applications in Agriculture

The biological activity of ACC has significant implications for agricultural practices:

- Crop Yield Enhancement : By applying ACC or promoting its production through microbial inoculants, farmers can potentially increase crop yields under stress conditions.

- Disease Management : Utilizing ACC-producing microbes can serve as a biocontrol strategy against fungal pathogens, reducing reliance on chemical fungicides.

特性

IUPAC Name |

1-aminocyclopropane-1-carboxylic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7NO2.ClH/c5-4(1-2-4)3(6)7;/h1-2,5H2,(H,6,7);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WTZRHZRMLYNBRM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1(C(=O)O)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10474677 | |

| Record name | 1-Aminocyclopropanecarboxylic acid hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10474677 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

137.56 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>20.6 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID46500458 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

68781-13-5 | |

| Record name | Cyclopropanecarboxylic acid, 1-amino-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=68781-13-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Aminocyclopropanecarboxylic acid hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10474677 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Cyclopropanecarboxylic acid, 1-amino-, hydrochloride (1:1) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.129.476 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。